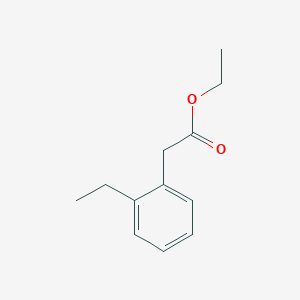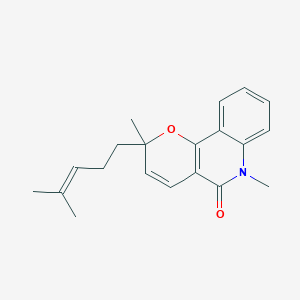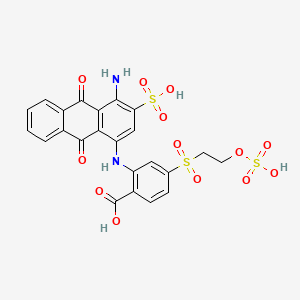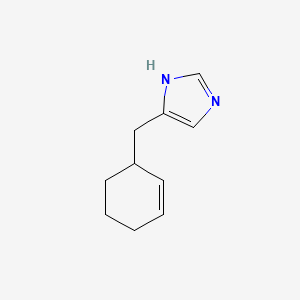![molecular formula C12H10BrN B12824362 3-Bromo-[1,1'-biphenyl]-2-amine](/img/structure/B12824362.png)
3-Bromo-[1,1'-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo[1,1-biphenyl]-2-amine: is an organic compound that belongs to the biphenyl family It consists of a biphenyl core with a bromine atom attached to the third position and an amine group attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo[1,1-biphenyl]-2-amine typically involves the bromination of biphenyl followed by amination. One common method is the bromination of biphenyl using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting 3-bromobiphenyl is then subjected to amination using ammonia (NH3) or an amine source under suitable conditions to yield 3-Bromo[1,1-biphenyl]-2-amine .
Industrial Production Methods: Industrial production of 3-Bromo[1,1-biphenyl]-2-amine often involves large-scale bromination and amination processes. The bromination step is carried out in a controlled environment to ensure high yield and purity. The amination step may involve the use of high-pressure reactors and specialized catalysts to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo[1,1-biphenyl]-2-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the biphenyl ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives and reduction to form amine derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and catalysts like FeBr3.
Nucleophilic Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Electrophilic Substitution: Substituted biphenyl derivatives.
Nucleophilic Substitution: Alkylated amine derivatives.
Oxidation: Nitro or hydroxyl biphenyl derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
Chemistry: 3-Bromo[1,1-biphenyl]-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Industry: The compound finds applications in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs). It is also used in the synthesis of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo[1,1-biphenyl]-2-amine involves its interaction with specific molecular targets. The bromine atom and amine group contribute to its reactivity and binding affinity. In biological systems, the compound may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromobiphenyl: Lacks the amine group, making it less reactive in certain nucleophilic substitution reactions.
2-Aminobiphenyl: Lacks the bromine atom, affecting its electrophilic substitution potential.
4-Bromo[1,1-biphenyl]-2-amine: The bromine atom is positioned differently, altering its reactivity and applications.
Uniqueness: 3-Bromo[1,1-biphenyl]-2-amine is unique due to the presence of both bromine and amine groups on the biphenyl core. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and material science .
Properties
Molecular Formula |
C12H10BrN |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
2-bromo-6-phenylaniline |
InChI |
InChI=1S/C12H10BrN/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H,14H2 |
InChI Key |
ATTUXZGFFOVVTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


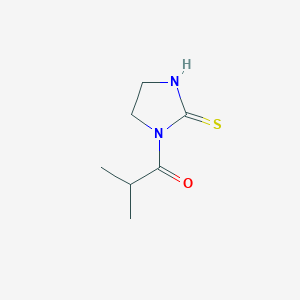
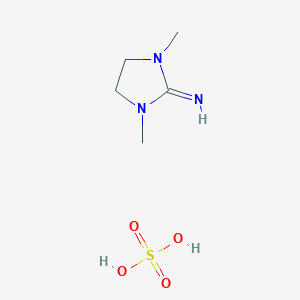

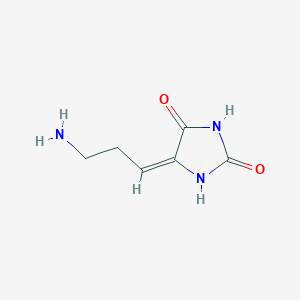
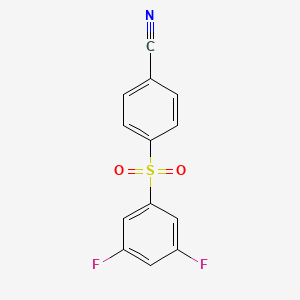
![4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12824327.png)
